trans-3-(Dimethylamino)-4-piperidinol dihydrochloride
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Description
Trans-3-(Dimethylamino)-4-piperidinol dihydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O and its molecular weight is 180.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has explored various synthetic pathways and chemical properties of compounds related to trans-3-(Dimethylamino)-4-piperidinol dihydrochloride. For instance, stereoselective synthesis techniques have been developed to create dialkylaminomethyl substituted halobutadienes via amine-induced ring-opening reactions, demonstrating the compound's utility in the regio- and stereospecific syntheses of highly functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987). Additionally, research has revealed the synthesis of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, further showcasing the compound's versatility in creating potential antihypertensive agents (Evans et al., 1983).
Pharmacological Applications
Pharmacological research has identified compounds structurally related to this compound as potential candidates for treating various conditions. For example, studies have discovered potent, peripherally selective opioid antagonists within the N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines class, indicating the compound's relevance in gastrointestinal motility disorders (Zimmerman et al., 1994). The elucidation of the bioactive conformation of the N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative as a prototypical mu-opioid antagonist further highlights its significance in opioid receptor research (Le Bourdonnec et al., 2006).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for trans-3-(Dimethylamino)-4-piperidinol dihydrochloride involves the reaction of 4-piperidone with dimethylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "4-piperidone", "dimethylamine", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "4-piperidone is reacted with excess dimethylamine in the presence of hydrochloric acid to form an imine intermediate.", "The imine intermediate is then reduced using sodium borohydride to yield trans-3-(Dimethylamino)-4-piperidinol.", "The product is then treated with hydrochloric acid to form the dihydrochloride salt of trans-3-(Dimethylamino)-4-piperidinol." ] } | |
CAS No. |
2209078-76-0 |
Molecular Formula |
C7H17ClN2O |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
(3S,4S)-3-(dimethylamino)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-9(2)6-5-8-4-3-7(6)10;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI Key |
KQVUHVKUQQMOQY-LEUCUCNGSA-N |
Isomeric SMILES |
CN(C)[C@H]1CNCC[C@@H]1O.Cl |
SMILES |
CN(C)C1CNCCC1O.Cl.Cl |
Canonical SMILES |
CN(C)C1CNCCC1O.Cl |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.